Adenosine receptor antagonists: These compounds have shown promise in treating neurological disorders like Parkinson's disease by selectively targeting specific adenosine receptor subtypes. [, , , , , , , , , , ]
Anticancer agents: Some pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting their potential as anticancer drugs. [, ]
Anti-acetylcholinesterase agents: Research has investigated their potential in treating Alzheimer's disease. [, ]
Related Compounds
Preladenant
Compound Description: Preladenant (2-(furan-2-yl)-7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine) is a selective adenosine A2A receptor antagonist that has undergone phase III clinical trials for Parkinson's disease treatment. []
Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-(1-ethyl-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The significant difference lies in the substituents at the 2- and 7-positions. This highlights how modifications at these positions can drastically alter the pharmacological profile, leading to potent and selective A2A antagonism in preladenant compared to the unspecified activity of the main compound. [, ]
[(11)C]Preladenant
Compound Description: [(11)C]Preladenant (2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine) is a radiolabeled analog of preladenant developed for mapping cerebral adenosine A2A receptors using Positron Emission Tomography (PET). []
Relevance: [(11)C]Preladenant is structurally identical to preladenant, except for the radioactive carbon isotope. This emphasizes the importance of the preladenant structure (and by extension, the shared core with 2-(1-ethyl-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) in targeting and imaging adenosine A2A receptors in the brain. []
[18F]MNI-444
Compound Description: [18F]MNI-444 (7-(2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) is another PET radiotracer designed for mapping A2A receptors in the brain, demonstrating favorable in vivo kinetics. []
Relevance: Similar to preladenant, [18F]MNI-444 features the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, but incorporates a different radiolabeling strategy with fluorine-18. This further supports the utility of this core structure for developing A2A-targeted imaging agents. []
[123I]MNI-420
Compound Description: [123I]MNI-420 (7-(2-(4-(2-fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine) is a single-photon emission computed tomography (SPECT) radiopharmaceutical for A2A receptor mapping in the brain. []
Relevance: While structurally similar to the previous two tracers, [123I]MNI-420 highlights the adaptability of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. The inclusion of an imidazo ring system, while maintaining high A2A affinity, exemplifies the potential for structural modifications without losing target engagement. This knowledge could be applied to 2-(1-ethyl-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, suggesting avenues for adding complexity and potentially modifying its activity. []
Relevance: CVT 6975 features a 1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl moiety, which is also present in several pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives investigated for their adenosine receptor affinities. While CVT 6975 itself does not possess this core structure, its structural similarities to the derivatives, particularly the 1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl group, provide valuable insights into the structure-activity relationship of adenosine receptor ligands. []
Compound Description: These are a series of compounds synthesized to explore the impact of introducing a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group at the C2 position of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. Contrary to initial expectations, these compounds did not display affinity for the A2B adenosine receptor, but instead exhibited nanomolar affinity for the A3 adenosine receptor. []
Relevance: This series of compounds directly demonstrates the structure-activity relationship around the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. The fact that these modifications, inspired by CVT 6975, shifted selectivity from A2B to A3, while 2-(1-ethyl-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has unspecified activity, implies that subtle changes on this core can dramatically impact its interaction with adenosine receptor subtypes. []
Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative synthesized and evaluated for its anticancer potential. It exhibited varying degrees of cytotoxicity against different cancer cell lines. [, ]
Relevance: Compound 3, with its pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, exemplifies the versatility of this scaffold for developing compounds with different biological activities. Although its anticancer mechanism is distinct from adenosine receptor modulation, it highlights the potential of exploring the 2-(1-ethyl-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure for purposes beyond adenosine-related pharmacology. [, ]
Compound Description: These compounds, featuring a different arrangement of the triazole ring compared to the main compound, were synthesized as potential xanthine oxidase inhibitors. []
Relevance: The isomeric relationship between pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine and the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core of 2-(1-ethyl-1H-pyrazol-3-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, highlights the importance of the triazole ring's position for biological activity. This suggests that even minor changes in the core structure can significantly alter its pharmacological profile. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.